Benzalkonium bromide

Description

Structure

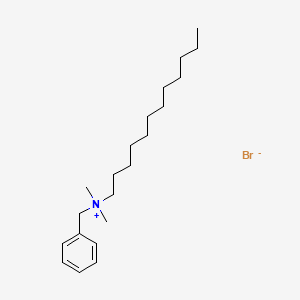

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSLHYAUZSPBIU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-35-5 (Parent) | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048698 | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7281-04-1 | |

| Record name | Benzyldimethyldodecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzododecinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldodecyldimethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODODECINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Antimicrobial Spectrum of Benzalkonium Bromide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzalkonium bromide, a salt of benzalkonium chloride (BAC), is a potent cationic surfactant and a member of the quaternary ammonium compound (QAC) family.[1][2] It is widely utilized across pharmaceutical, industrial, and consumer products for its broad-spectrum antimicrobial properties.[1] This document provides a comprehensive technical overview of its antimicrobial efficacy against a range of microorganisms, details its mechanism of action, presents quantitative susceptibility data, and outlines standardized experimental protocols for its evaluation.

Mechanism of Action

The primary antimicrobial action of this compound is the disruption of microbial cell membranes.[3][4][5] This process is driven by the molecule's amphipathic nature, featuring a positively charged (cationic) hydrophilic head and a lipophilic alkyl tail.

The mechanism unfolds in several stages:

-

Adsorption: The cationic head of the benzalkonium molecule electrostatically binds to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[5][6]

-

Membrane Intercalation: The lipophilic tail penetrates the lipid bilayer of the cytoplasmic membrane.[5][6]

-

Disruption and Permeabilization: This insertion disrupts the structural integrity and fluidity of the membrane, leading to a loss of osmotic regulation.[3][4][5][7]

-

Leakage of Cellular Contents: The compromised membrane allows essential low-molecular-weight components like potassium ions, ATP, and nucleic acids to leak out, leading to metabolic collapse.[4][5][7]

-

Enzyme Deactivation: At higher concentrations, this compound can cause the coagulation of cytoplasmic contents and deactivate critical enzymes, further ensuring cell death.[4][8]

This multi-faceted attack makes it an effective biocide, acting in a bacteriostatic or bactericidal manner depending on its concentration.[3][4][7]

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity, though its efficacy varies among different classes of microorganisms.[1][3][4]

Antibacterial Activity

Benzalkonium compounds are highly effective against a wide range of bacteria.

-

Gram-Positive Bacteria: Generally, Gram-positive bacteria are more susceptible to this compound than Gram-negative bacteria.[2][3][7] Its efficacy against pathogens like Staphylococcus aureus and Listeria monocytogenes is well-documented.[8][9]

-

Gram-Negative Bacteria: While still effective, higher concentrations may be required for Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8][10] The complex outer membrane of Gram-negative organisms can present a barrier to uptake. Resistance mechanisms, such as the expression of efflux pumps, can also reduce susceptibility.[1]

-

Bacterial Spores: this compound is considered sporicidal only under specific conditions, such as in combination with ultrasound, and is generally ineffective against bacterial endospores under normal conditions.[3][4][11][12]

Table 1: Minimum Inhibitory (MIC) & Minimum Bactericidal (MBC) Concentrations for Bacteria

| Microorganism | Strain | MIC (mg/L) | MBC (mg/L) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 6538 | 3.9 | - | [9] |

| Staphylococcus aureus | - | 40 | 45 | [8] |

| Listeria monocytogenes | - | 30 | 35 | [8] |

| Escherichia coli | - | 40 | 45 | [8] |

| Escherichia coli | K-12 | 12 | - | [13] |

| Pseudomonas aeruginosa | Jade-X | 64 | - | [10] |

| Bacillus cereus | - | 140 | 160 | [8] |

Note: Values can vary significantly based on the specific strain, testing methodology, and formulation.

Antifungal Activity

This compound is effective against various fungi, including both yeasts and molds.[1][3][4] It is commonly used as a preservative in ophthalmic and otic solutions to prevent fungal contamination.[7] Its fungicidal action is attributed to the same membrane-disrupting mechanism seen in bacteria.

Virucidal Activity

The virucidal efficacy of this compound is critically dependent on the structure of the virus.

-

Enveloped Viruses: It demonstrates high efficacy against enveloped viruses. The lipid envelope of these viruses is highly susceptible to the disruptive action of this cationic surfactant. Examples include Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[14][15][16]

-

Non-Enveloped Viruses: Non-enveloped viruses, which lack a lipid envelope, are generally more resistant.[15][16] However, activity can be concentration-dependent. For instance, a 0.1% concentration of benzalkonium chloride has shown virucidal activity against several types of non-enveloped adenoviruses, while lower concentrations were less effective.[17][18]

Antiprotozoal Activity

This compound has demonstrated activity against protozoa.[3][4] Studies have shown its effectiveness against the trophozoite stages of organisms like Acanthamoeba polyphaga and Tetrahymena spp. at concentrations used in the food industry, although protozoan spores are more resistant.[19]

Experimental Protocols

The determination of a compound's antimicrobial potency relies on standardized, reproducible methods. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[20]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

-

This compound (BKC) stock solution (sterile)

-

Sterile 96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Sterile saline or PBS

-

Incubator

-

Spectrophotometer (for inoculum standardization)

-

Optional: Resazurin or other viability indicator

Procedure:

-

Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 h) agar plate. b. Suspend colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard.[21] d. Dilute this standardized suspension in the growth medium to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[21]

-

Serial Dilution of this compound: a. Dispense 50 µL of sterile broth into all wells of a 96-well plate. b. Add 50 µL of a 2X concentrated BKC stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 50 µL from the last column. This creates a gradient of BKC concentrations.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control well (broth + inoculum, no BKC) and a negative control well (broth only).

-

Incubation: a. Cover the plate and incubate at the optimal temperature (e.g., 35-37°C) for 16-24 hours under appropriate atmospheric conditions.

-

Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.[20][22] b. For Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]

Factors Influencing Efficacy & Resistance

The antimicrobial performance of this compound is influenced by several factors:

-

Alkyl Chain Length: Efficacy is highest for derivatives with C12 and C14 alkyl chains.[1]

-

Concentration: Higher concentrations generally lead to faster and more potent biocidal activity.[3][4]

-

Presence of Organic Matter: Efficacy can be reduced in the presence of organic material ("dirty conditions") like blood or serum, which can neutralize the cationic surfactant.[14][15]

-

pH and Temperature: Activity increases at higher temperatures and is generally stable across a wide pH range.[3][7]

-

Biofilms: Bacteria within biofilms exhibit significantly increased tolerance to this compound compared to their planktonic counterparts.[1]

Bacterial resistance can emerge through mechanisms that alter the cell membrane, downregulate porins, or utilize efflux pumps to expel the compound from the cell.[1] Chronic exposure to sub-lethal concentrations may select for less susceptible strains.[13]

Conclusion

This compound is a broad-spectrum antimicrobial agent with potent bactericidal, fungicidal, and virucidal (primarily against enveloped viruses) properties. Its primary mechanism involves the catastrophic disruption of microbial cell membranes. While highly effective, its performance is contingent on factors such as concentration, formulation, and the specific target microorganism, with bacterial spores and non-enveloped viruses presenting the greatest challenge. A thorough understanding of its antimicrobial spectrum and the standardized protocols for its evaluation is essential for its effective and rational application in research and product development.

References

- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. idosi.org [idosi.org]

- 9. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. youtube.com [youtube.com]

The Impact of Benzalkonium Bromide on Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalkonium bromide (BAB), a quaternary ammonium compound, is a potent cationic surfactant with broad-spectrum antimicrobial activity, including significant efficacy against a variety of fungal species. Its primary mechanism of action involves the disruption of cell membrane integrity, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of the effects of this compound on fungal cell membranes, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for the evaluation of its antifungal properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of antifungal agents and the development of novel therapeutic strategies.

Introduction

Fungal infections pose a significant threat to human health, agriculture, and food safety. The emergence of drug-resistant fungal strains necessitates the exploration and characterization of effective antifungal agents. This compound, a member of the quaternary ammonium compound family, has long been utilized as a disinfectant and antiseptic. Its amphiphilic nature, possessing both a hydrophilic cationic head and a hydrophobic alkyl chain, is central to its interaction with and disruption of microbial cell membranes. This guide focuses specifically on the intricate effects of this compound on the fungal cell membrane, a critical barrier and key target for antifungal action.

Mechanism of Action on the Fungal Cell Membrane

The primary antifungal activity of this compound is centered on its ability to compromise the structural and functional integrity of the fungal cell membrane. This process can be delineated into several key stages:

-

Electrostatic Interaction and Binding: The positively charged cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of the fungal cell surface, including phospholipids and proteins in the cell membrane.

-

Hydrophobic Interaction and Intercalation: Following initial binding, the hydrophobic alkyl chain of this compound intercalates into the lipid bilayer of the fungal cell membrane. This insertion disrupts the ordered arrangement of the phospholipid molecules.

-

Membrane Fluidity Alteration and Permeabilization: The intercalation of this compound molecules increases the fluidity of the cell membrane, leading to a loss of its selective permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K+), amino acids, and nucleotides, and the influx of extracellular substances.

-

Disruption of Membrane-Bound Proteins: The altered lipid environment can denature or inhibit the function of essential membrane-bound proteins, including enzymes and transport proteins, further compromising cellular processes.

-

Induction of Oxidative Stress and Apoptosis: Disruption of the cell membrane can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular macromolecules and can trigger programmed cell death pathways, such as apoptosis.

Quantitative Data on this compound's Antifungal Effects

The following tables summarize quantitative data on the efficacy of this compound and its chloride salt (benzalkonium chloride, BAC), which exhibits a similar mechanism of action, against various fungal species.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzalkonium Chloride against Various Fungal Species

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus niger | 0.03 - 16 | [1][2] |

| Aspergillus parasiticus | < 5 | [3] |

| Aspergillus ochraceus | Relatively ineffective at 5000 µg/mL | [4] |

| Penicillium spp. | 8 - 16 | [1] |

| Alternaria alternata | < 32 | [1] |

| Candida albicans | 3.12 | [5] |

| Fusarium solani | < 10 | [6] |

| Fusarium oxysporum | < 10 | [6] |

Table 2: Effects of Benzalkonium Chloride on Fungal Spore Inactivation

| Fungal Species | Concentration (mg/L) | Inactivation Rate (%) | Time | Reference |

| Fusarium solani | 50 | 99.8 | 30 s | [6] |

| Fusarium oxysporum | 100 | ~100 | 30 s | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on fungal cell membranes.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard for broth microdilution antifungal susceptibility testing of filamentous fungi.[1]

Materials:

-

Fungal isolate of interest

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile, humidified chamber

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium using a spectrophotometer and a standard curve.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Include a drug-free well for a growth control and a well with medium only for a sterility control.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared fungal suspension.

-

Incubate the plate at 35°C in a humidified chamber for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

-

Assessment of Cell Membrane Permeability using SYTOX Green Assay

This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Fungal cells (logarithmic growth phase)

-

This compound solution

-

SYTOX Green (5 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation:

-

Culture the fungal cells in a suitable liquid medium to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a final OD600 of 0.5.

-

-

Assay Setup:

-

Add 100 µL of the fungal cell suspension to each well of the microtiter plate.

-

Add varying concentrations of this compound to the wells. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

-

Add SYTOX Green to each well to a final concentration of 1 µM.

-

-

Fluorescence Measurement:

-

Incubate the plate at room temperature in the dark for 30 minutes.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis:

-

An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.

-

Measurement of Membrane Potential using DiSC3(5) Assay

This protocol uses the potentiometric fluorescent dye DiSC3(5) to monitor changes in fungal membrane potential.

Materials:

-

Fungal cells (logarithmic growth phase)

-

This compound solution

-

DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO

-

HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

-

Valinomycin (as a positive control for depolarization)

-

Fluorometer

Procedure:

-

Cell Preparation:

-

Grow and harvest fungal cells as described in the SYTOX Green assay protocol.

-

Resuspend the cells in HEPES buffer to an OD600 of 0.1.

-

-

Dye Loading:

-

Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.

-

Incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.

-

-

Fluorescence Measurement:

-

Place the cell suspension in a cuvette in the fluorometer and monitor the baseline fluorescence (excitation ~622 nm, emission ~670 nm).

-

Add this compound at the desired concentration and record the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

-

At the end of the experiment, add valinomycin (1 µM) to induce complete depolarization as a positive control.

-

Quantification of Ergosterol Content by HPLC

This protocol outlines a method for extracting and quantifying ergosterol, a major component of the fungal cell membrane, using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fungal mycelium (freeze-dried)

-

Methanol

-

Chloroform

-

Potassium hydroxide (KOH)

-

n-Heptane

-

Ergosterol standard

-

HPLC system with a UV detector

Procedure:

-

Lipid Extraction:

-

To a known weight of freeze-dried mycelium, add a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously.

-

Incubate at room temperature with shaking for 1 hour.

-

Add chloroform and water, vortex, and centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

-

Saponification:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Add methanolic KOH and incubate at 80°C for 1 hour to saponify the lipids.

-

-

Ergosterol Extraction:

-

After cooling, add water and n-heptane, vortex, and centrifuge.

-

Collect the upper n-heptane layer containing the non-saponifiable lipids, including ergosterol.

-

Repeat the n-heptane extraction.

-

-

HPLC Analysis:

-

Evaporate the pooled n-heptane extracts to dryness and resuspend in a known volume of methanol.

-

Inject the sample into an HPLC system equipped with a C18 column.

-

Elute with an isocratic mobile phase of methanol at a flow rate of 1 mL/min.

-

Detect ergosterol by its absorbance at 282 nm.

-

Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with the fungal cell membrane triggers a series of downstream signaling events. While direct, specific pathways for this compound are not fully elucidated, the resulting membrane and cell wall stress are known to activate conserved fungal signaling cascades.

Figure 1. Proposed mechanism of action for this compound on fungal cells.

Figure 2. General experimental workflow for assessing this compound's effects.

Figure 3. The conserved Cell Wall Integrity (CWI) signaling pathway in fungi.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspergilli Response to Benzalkonium Chloride and Novel-Synthesized Fullerenol/Benzalkonium Chloride Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Antiseptic Evolution of Benzalkonium Bromide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzalkonium bromide (BB), a quaternary ammonium cationic surfactant, has a long-standing history as a potent antiseptic agent. This technical guide provides a comprehensive overview of its discovery, historical development, and antiseptic properties. It details the experimental protocols for key assays that have been instrumental in characterizing its efficacy and mechanism of action. Quantitative data on its antimicrobial and cytotoxic effects are summarized, and its molecular mechanism of action, including the induction of oxidative stress and the activation of the Nrf2 signaling pathway, is elucidated through a detailed signaling pathway diagram. This document serves as a critical resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering a deep dive into the science behind this important antiseptic.

Introduction and Historical Context

The journey of this compound as an antiseptic is intrinsically linked to the broader discovery of quaternary ammonium compounds (QACs). The pioneering work of German pathologist and bacteriologist Gerhard Domagk in 1935 on the disinfectant properties of benzalkonium chloride, a close structural analog, marked a significant milestone in the development of antiseptics.[1][2][3] Domagk's research, which earned him the Nobel Prize, introduced a new class of cationic surfactants with potent antimicrobial activity.[1][2][3] While much of the early literature focuses on the chloride salt, this compound has been recognized and utilized as an effective antiseptic for decades, valued for its broad-spectrum efficacy and stability.[4]

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of N-alkylation. The most common method involves the reaction of a tertiary amine, specifically N,N-dimethylbenzylamine, with an appropriate alkyl bromide.

General Protocol for N-alkylation

Materials:

-

N,N-dimethylbenzylamine

-

Alkyl bromide (e.g., dodecyl bromide for a C12 alkyl chain)

-

Solvent (e.g., butanone, ethanol, or acetonitrile)

-

Reflux condenser

-

Erlenmeyer flask

-

Stirring apparatus

Procedure:

-

In an Erlenmeyer flask equipped with a reflux condenser, dissolve N,N-dimethylbenzylamine in the chosen solvent.

-

Add an equimolar amount of the desired alkyl bromide to the solution.

-

The reaction mixture is then stirred and heated under reflux. The reaction time can vary depending on the specific reactants and solvent used.

-

Upon completion of the reaction, the solvent is evaporated.

-

The crude product can be purified by recrystallization from a suitable solvent, such as butanone, to yield the final this compound product.

Mechanism of Antimicrobial Action

This compound exerts its antiseptic effect primarily through the disruption of microbial cell membranes. As a cationic surfactant, its positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This initial electrostatic interaction is followed by the insertion of its lipophilic alkyl tail into the hydrophobic core of the lipid bilayer. This intercalation disrupts the structural integrity and fluidity of the membrane, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell lysis and death.[4][5]

Beyond direct membrane disruption, recent studies have elucidated a more complex mechanism involving the induction of cellular stress responses.

Signaling Pathway of this compound-Induced Cell Death

This compound has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress.[4][6] This oxidative stress, in turn, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[4][6] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. However, excessive ROS production can overwhelm the cell's antioxidant capacity, leading to apoptosis.

Caption: Signaling pathway of this compound's antimicrobial action.

Quantitative Data on Antimicrobial Efficacy and Cytotoxicity

The antiseptic efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vivo Efficacy of this compound in a Rat Wound Healing Model[4]

| Treatment Group | Wound Healing Rate (%) at Day 20 | Histopathological Score at Day 20 | Apoptosis Index (TUNEL) |

| This compound (BB) | 91.42 ± 5.12 | 4.17 ± 0.75 | 5.05 ± 1.77 |

| Povidone-Iodine (PVP-I) | >95 | Higher than BB | Lower than BB |

| Chlorhexidine Gluconate (CHG) | >95 | Higher than BB | Lower than BB |

| Normal Saline (NS) | ~100 | Highest | Lowest |

Table 2: In Vitro Cytotoxicity of this compound on HaCaT Keratinocytes[4]

| Antiseptic | IC25 (µg/mL) | IC50 (µg/mL) | IC75 (µg/mL) |

| This compound (BB) | 1.90 | 4.16 | 9.09 |

| Povidone-Iodine (PVP-I) | 6.26 | 8.71 | 12.13 |

| Chlorhexidine Gluconate (CHG) | 5.14 | 10.01 | 19.52 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiseptic properties of this compound.

In Vivo Wound Healing Study in a Rat Model

Objective: To evaluate the effect of this compound on wound healing and infection control in a full-thickness skin defect model in rats.

Experimental Workflow:

Caption: Workflow for an in vivo wound healing study.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are housed individually in a controlled environment.

-

Anesthesia and Wound Creation: Rats are anesthetized (e.g., with an intraperitoneal injection of pentobarbital sodium). The dorsal hair is shaved, and the skin is disinfected. A circular, full-thickness skin wound (e.g., 20 mm in diameter) is created on the back of each rat using a sterile biopsy punch.

-

Treatment Groups: Animals are randomly assigned to different treatment groups: this compound (e.g., 0.1% solution), Povidone-Iodine (e.g., 10% solution), Chlorhexidine Gluconate (e.g., 2% solution), and a control group (Normal Saline).

-

Wound Treatment and Monitoring: The wounds are treated topically with the respective antiseptic solutions daily. The wound area is photographed and measured at regular intervals (e.g., days 0, 3, 7, 14, and 20) to calculate the wound healing rate.

-

Histopathological Analysis: At the end of the experiment, animals are euthanized, and the wound tissue is excised. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.

-

Immunohistochemistry: Apoptosis is assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The expression of Nrf2 can be evaluated by immunohistochemical staining with a specific anti-Nrf2 antibody.

In Vitro Cytotoxicity Assay (XTT/WST-1 Assay)

Objective: To determine the cytotoxic effect of this compound on human keratinocytes (HaCaT cells).

Protocol:

-

Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound and other test antiseptics. A control group with medium only is included.

-

Incubation: The cells are incubated with the test substances for a defined period (e.g., 24 hours).

-

Viability Assay: After incubation, the treatment medium is removed, and a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or WST-1 (water-soluble tetrazolium salt) reagent is added to each well.

-

Measurement: The plates are incubated for a further 2-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

-

Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A positive control well (broth and inoculum, no antiseptic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the antiseptic at which there is no visible growth (turbidity) of the microorganism.

Time-Kill Kinetic Assay

Objective: To evaluate the rate at which this compound kills a specific microorganism.

Protocol:

-

Preparation: A standardized suspension of the test microorganism (e.g., P. aeruginosa) is prepared in a sterile buffer or broth.

-

Exposure: The microbial suspension is added to a solution of this compound at a specific concentration (e.g., 1x, 2x, or 4x MIC). A control with no antiseptic is also prepared.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquots are removed from the test and control solutions.

-

Neutralization and Plating: The antiseptic in the collected aliquots is immediately neutralized using a suitable neutralizer. The neutralized samples are then serially diluted and plated onto agar plates.

-

Incubation and Counting: The plates are incubated at 37°C for 24-48 hours, and the number of viable colonies (CFU/mL) is counted.

-

Data Analysis: The results are plotted as the log10 of the viable count (CFU/mL) versus time. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in the initial inoculum.

Virucidal Efficacy Testing (Suspension Test - based on EN 14476)

Objective: To evaluate the ability of this compound to inactivate enveloped viruses.

Protocol:

-

Virus and Cell Culture: A stock of the test virus (e.g., a surrogate for enveloped viruses like Vaccinia virus) is prepared and titrated on a suitable host cell line.

-

Test Solution: A solution of this compound is prepared at the desired concentration.

-

Exposure: The virus stock is mixed with the this compound solution and an interfering substance (to simulate organic load) and incubated for a specific contact time (e.g., 5, 15, 30 minutes) at a controlled temperature. A control with the virus and a diluent instead of the antiseptic is run in parallel.

-

Neutralization: After the contact time, the virucidal activity is stopped by dilution in ice-cold cell culture medium.

-

Infectivity Assay: The residual infectivity of the virus is determined by a standard infectivity assay, such as the endpoint dilution assay (TCID50) on the host cell line.

-

Calculation of Viral Reduction: The reduction in viral titer is calculated by subtracting the log10 of the viral titer of the test sample from the log10 of the viral titer of the control. A ≥ 4-log10 reduction is typically required to claim virucidal activity.

Conclusion

This compound remains a cornerstone antiseptic with a rich history and a well-characterized mechanism of action. Its broad-spectrum antimicrobial activity, coupled with its stability, ensures its continued relevance in clinical and pharmaceutical settings. This technical guide has provided a comprehensive overview of its discovery, synthesis, and mode of action, supported by detailed experimental protocols and quantitative data. The elucidation of its ability to induce oxidative stress and activate the Nrf2 pathway offers new avenues for research and a deeper understanding of its cellular effects. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined herein is essential for the continued development and application of effective antiseptic strategies.

References

- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of virucidal activity of residual quaternary ammonium-treated surfaces on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microchemlab.com [microchemlab.com]

An In-depth Technical Guide to Benzalkonium Bromide Homologues and Their Diverse Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzalkonium bromide (BAB), a quaternary ammonium compound, is a widely utilized cationic surfactant with a broad spectrum of applications, notably as an antimicrobial preservative in pharmaceutical formulations and as a disinfectant. BAB is not a single entity but rather a mixture of alkyldimethylbenzylammonium bromides, with the alkyl chain length varying. These different alkyl chain homologues, most commonly C12, C14, and C16, exhibit distinct physicochemical and biological properties. Understanding these differences is paramount for optimizing formulations, ensuring efficacy, and minimizing toxicity in drug development and other applications. This technical guide provides a comprehensive overview of the core properties of BAB homologues, detailed experimental protocols for their characterization, and insights into their mechanisms of action.

Physicochemical Properties

The length of the alkyl chain significantly influences the physicochemical characteristics of this compound homologues, such as their critical micelle concentration (CMC) and surface tension.

Data Presentation: Physicochemical Properties

| Property | Homologue | Value | Unit |

| Critical Micelle Concentration (CMC) | C12 | 3.375 | mM |

| C14 | 0.194 | mM | |

| C16 | 0.0421 | mM | |

| Surface Tension at CMC | C12 | Data not available in a comparative table | mN/m |

| C14 | Data not available in a comparative table | mN/m | |

| C16 | Data not available in a comparative table | mN/m |

Note: The CMC values are for quaternary ammonium compounds with the specified alkyl chain lengths and are considered representative of this compound homologues[1].

Biological Properties

The biological activities of this compound homologues, including their antimicrobial efficacy and cytotoxicity, are critically dependent on the alkyl chain length.

Antimicrobial Activity

The antimicrobial spectrum and potency of BAB homologues vary, with different chain lengths showing optimal activity against different types of microorganisms.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of C12, C14, and C16 this compound homologues against a panel of common microorganisms. The data is presented in g/100ml .

| Microorganism | C12 ( g/100ml ) | C14 ( g/100ml ) | C16 ( g/100ml ) | Mixture (1:1:1) ( g/100ml ) |

| Staphylococcus aureus | 0.004 | <0.0014 | 0.004 | <0.0014 |

| Escherichia coli | 0.004 | <0.0014 | <0.0014 | <0.0014 |

| Pseudomonas aeruginosa | 0.012 | 0.012 | 0.037 | 0.012 |

| Proteus vulgaris | 0.004 | <0.0014 | <0.0014 | <0.0014 |

| Serratia rubidaea | 0.004 | <0.0014 | <0.0014 | <0.0014 |

| Candida albicans | 0.004 | <0.0014 | <0.0014 | <0.0014 |

Source: Adapted from a dissertation on the antimicrobial effectiveness of this compound homologues[2].

Cytotoxicity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound homologues using the broth microdilution method.

1. Materials:

- This compound homologues (C12, C14, C16) stock solutions.

- Sterile 96-well microtiter plates.

- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Bacterial or fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard).

- Sterile diluent (e.g., saline or broth).

- Incubator.

- Microplate reader (optional).

2. Methodology:

- Preparation of BAB dilutions: Prepare serial two-fold dilutions of each BAB homologue in the broth medium directly in the 96-well plates. The concentration range should be chosen to bracket the expected MIC.

- Inoculum preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

- Inoculation: Inoculate each well containing the BAB dilution with the standardized microbial suspension. Include a growth control well (medium and inoculum, no BAB) and a sterility control well (medium only).

- Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

- Reading results: The MIC is determined as the lowest concentration of the BAB homologue that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

A[label="Prepare serial dilutions of BAB homologues in 96-well plate"];

B[label="Prepare standardized microbial inoculum"];

C [label="Inoculate wells with microbial suspension"];

D [label="Incubate plate at optimal conditions"];

E [label="Determine MIC (lowest concentration with no visible growth)"];

A -> C;

B -> C;

C -> D;

D -> E;

}

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

1. Materials:

- Human cell line (e.g., A549, HeLa, HepG2).

- Complete cell culture medium.

- This compound homologues (C12, C14, C16) stock solutions.

- 96-well cell culture plates.

- MTT solution (5 mg/mL in PBS).

- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

- CO2 incubator.

- Microplate reader.

2. Methodology:

- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO2 incubator.

- Treatment: Remove the medium and expose the cells to various concentrations of each BAB homologue diluted in fresh culture medium. Include a vehicle control (medium without BAB).

- Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the BAB concentration and fitting the data to a dose-response curve.

A[label="Seed cells in a 96-well plate and incubate for 24h"];

B[label="Treat cells with different concentrations of BAB homologues"];

C [label="Incubate for a defined period (e.g., 24-72h)"];

D [label="Add MTT solution and incubate for 2-4h"];

E [label="Solubilize formazan crystals"];

F [label="Measure absorbance at 570 nm"];

G [label="Calculate cell viability and determine IC50"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through various mechanisms, primarily by disrupting cell membranes. At the molecular level, it can trigger specific signaling pathways leading to programmed cell death (apoptosis).

BAB-Induced Mitochondrial Apoptosis Pathway

This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of a caspase cascade.

BAB and the Integrated Stress Response (ISR)

Recent studies have indicated that this compound can also activate the Integrated Stress Response (ISR), a cellular signaling network that is triggered by various stress conditions. The ISR converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.

Conclusion

The homologues of this compound exhibit a fascinating structure-activity relationship, where the length of the alkyl chain dictates their physicochemical and biological properties. The C14 and C16 homologues generally demonstrate superior antimicrobial activity against a broad range of microorganisms, while also exhibiting higher cytotoxicity. This technical guide provides a foundational understanding for researchers and drug development professionals to make informed decisions regarding the selection and application of specific BAB homologues. The detailed experimental protocols and insights into the underlying signaling pathways offer a practical framework for further investigation and optimization of formulations containing these important compounds. Further research is warranted to generate comprehensive, directly comparative datasets for all properties across the full range of homologues to facilitate more precise and predictive formulation development.

References

In Vitro Safety and Toxicity Profile of Benzalkonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzalkonium bromide, a quaternary ammonium compound widely used as an antimicrobial preservative and surfactant, exhibits a complex safety and toxicity profile in in vitro settings. This technical guide provides an in-depth overview of its cytotoxic and genotoxic effects, mechanisms of action, and relevant experimental protocols for its evaluation. Quantitative toxicity data from various studies are summarized to aid researchers in designing and interpreting their own in vitro experiments. The primary mechanism of toxicity involves the disruption of cell membrane integrity, leading to a cascade of cellular events including apoptosis and oxidative stress. Understanding these pathways is crucial for the safe and effective use of this compound in research and development.

Cytotoxicity Profile

This compound demonstrates dose- and time-dependent cytotoxicity across a range of cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary significantly depending on the cell type, exposure duration, and the specific assay used.

Quantitative Cytotoxicity Data

The following tables summarize the reported IC50 and EC50 values for this compound (often reported as benzalkonium chloride, BAC) in various human cell lines.

Table 1: IC50 Values of this compound in Human Cell Lines

| Cell Line | Assay | Exposure Time | IC50 | Reference |

| Human Lung Epithelial (H358) | MTT | 30 min | 7.1 µg/mL | [1] |

| Human Lung Epithelial (H358) | MTT | 24 h | 1.5 µg/mL | [1] |

| Human Alveolar Epithelial (A549) | WST-1 | 24 h | 4.5 - 19 mg/mL | [2] |

| Human Bronchial Epithelial (Calu-3) | WST-1 | 24 h | 3.6 - 6.7 mg/mL | [2] |

| Human Conjunctival (Chang) | MTT, Neutral Red | 10, 30, 60 min | >0.002% (low toxicity) | [3] |

| Bladder Carcinoma (5637) | Not Specified | 48 h | ~5 µg/mL (effective apoptotic conc.) | [4] |

| Bladder Carcinoma (T24) | Not Specified | Not Specified | Dose-dependent inhibition | [4] |

Table 2: EC50 Values of this compound

| Cell Line | Assay | Exposure Time | EC50 (based on nominal concentration) | Reference |

| Rainbow Trout Gill (RTgill-W1) | CFDA-AM | 48 h | Varies with alkyl chain length (e.g., ~1 µM for C12) | [5] |

| Rainbow Trout Gill (RTgill-W1) | alamarBlue | 48 h | Varies with alkyl chain length | [5] |

Genotoxicity Profile

The genotoxicity of this compound has been investigated in several in vitro systems, with some conflicting results. While some studies indicate that it can induce DNA damage, others have reported negative results in bacterial reverse mutation assays.

Table 3: Summary of In Vitro Genotoxicity Studies on this compound

| Assay | Cell Type/Organism | Concentration Range | Results | Reference |

| Comet Assay (SCGE) | Human Respiratory Epithelial (BEAS-2B) | 0.002% - 0.05% | Dose-dependent increase in DNA damage (tail moment) | [6] |

| Comet Assay (SCGE) | Primary Rat Hepatocytes | 0.11 - 1.0 mg/L | Significant induction of DNA migration at 1.0 mg/L | [7][8] |

| Micronucleus Assay | Peripheral Human Lymphocytes | 1.0 and 3.0 mg/L | Significant increase in micronuclei | [7] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA102, 1535, 1537) | Up to 50 µ g/plate | Negative (with and without metabolic activation) | [9] |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100) | 0.001 - 110 µ g/plate | Negative (with and without metabolic activation) | [7][8] |

| Comet Assay | 3D cultured HepG2 cells | Not specified | Negative (with and without metabolic activation) | [10] |

Mechanism of Action

The primary mechanism of this compound's toxicity is the disruption of cell membrane integrity due to its cationic surfactant properties. This initial event triggers a cascade of downstream cellular responses, including apoptosis and oxidative stress.

Induction of Apoptosis via the Mitochondrial Pathway

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.

Caption: this compound Induced Apoptotic Pathway.

Studies have shown that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[12] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][13]

Induction of Oxidative Stress and the Nrf2 Signaling Pathway

This compound exposure can induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell.[14][15] Cells respond to this stress by activating protective signaling pathways, most notably the Keap1-Nrf2 pathway.

Caption: this compound and Nrf2-Mediated Oxidative Stress Response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm and targeted for degradation by Keap1.[16][17] The presence of ROS induced by this compound leads to the oxidation of cysteine residues on Keap1, causing a conformational change that releases Nrf2.[18] Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[16][19] This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), which help to mitigate the damaging effects of oxidative stress.[19][20]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to assess the cytotoxicity and genotoxicity of this compound.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Caption: Workflow for the MTT Assay.

This is a fluorometric/colorimetric assay that also measures cell viability based on metabolic activity.

-

Principle: The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[2][7]

-

Protocol:

-

Plate and treat cells as described for the MTT assay.

-

At the end of the treatment period, add alamarBlue™ reagent to each well (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate cell viability relative to the untreated control.

-

Caption: Workflow for the alamarBlue™ Assay.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

-

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[14][21]

-

Protocol:

-

Harvest cells after treatment with this compound.

-

Create a single-cell suspension.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

Genotoxicity Assay

The comet assay is a sensitive method for detecting DNA damage in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[6][22]

-

Protocol (Alkaline Comet Assay):

-

Harvest cells after treatment with this compound.

-

Mix the cell suspension with low-melting-point agarose and cast a thin layer on a microscope slide.

-

Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.

-

Apply an electric field to allow the negatively charged DNA to migrate towards the anode.

-

Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail moment, % DNA in tail).

-

Caption: Workflow for the Comet Assay.

Conclusion

References

- 1. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell viability score (CVS) as a good indicator of critical concentration of benzalkonium chloride for toxicity in cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-century.us [e-century.us]

- 5. researchgate.net [researchgate.net]

- 6. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Benzalkonium Chloride Disinfectants Induce Apoptosis, Inhibit Proliferation, and Activate the Integrated Stress Response in a 3-D in Vitro Model of Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Degradation of Benzalkonium Bromide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of benzalkonium bromide (and its chloride salt, hereafter referred to as BACs) in aqueous solutions. The document details the primary mechanisms of degradation, including chemical, biological, and advanced oxidation processes. It presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of degradation pathways and experimental workflows to facilitate a deeper understanding of the transformation of this widely used quaternary ammonium compound.

Introduction to this compound and its Environmental Fate

This compound is a cationic surfactant with a broad spectrum of antimicrobial activity, leading to its extensive use as a disinfectant and preservative in pharmaceutical, cosmetic, and industrial applications. Its widespread use, however, raises concerns about its environmental persistence and the potential for the formation of toxic byproducts. Understanding the degradation pathways of this compound is crucial for developing effective remediation strategies and for assessing its environmental impact. This guide synthesizes the current scientific knowledge on the degradation of this compound in aqueous environments.

Primary Degradation Pathways

The degradation of this compound in aqueous solutions can be broadly categorized into three main pathways: chemical degradation, biodegradation, and advanced oxidation processes. Each of these pathways involves distinct mechanisms and leads to a unique set of transformation products.

Chemical Degradation

Chemical degradation of this compound in aqueous solutions is primarily driven by reactions with chemical oxidants such as active bromine or chlorine, which may be present in disinfected water systems.

The reaction with active bromine proceeds via a radical substitution mechanism, primarily targeting the hydrogen atoms of the alkyl chain. This initial bromination is followed by further transformations, including the formation of dibromo, hydroxy, and hydroxybromo derivatives.[1][2][3] Under conditions of deep degradation, the this compound molecule can be broken down into smaller, more volatile organobromine compounds such as bromoform and bromoacetonitrile.[1][2][3]

Key Transformation Products:

-

Monobromo derivatives

-

Dibromo derivatives

-

Hydroxy derivatives

-

Hydroxybromo derivatives

-

Bromoform

-

Bromoacetonitrile

Biodegradation

Microorganisms, particularly bacteria of the genus Pseudomonas, play a significant role in the degradation of benzalkonium compounds in environments such as activated sludge.[4][5][6] The primary biodegradation pathway is initiated by the cleavage of the C-N bond, a process known as dealkylation, which results in the formation of benzyldimethylamine (BDMA) and a long-chain fatty aldehyde.[4] BDMA is considerably less toxic than the parent compound.[7] Subsequently, BDMA can be further mineralized to smaller molecules like dimethylamine, benzylamine, CO2, and ammonia.[4] Other identified biodegradation pathways include ω-oxidation followed by β-oxidation of the alkyl chain.

Key Transformation Products:

-

Benzyldimethylamine (BDMA)

-

Long-chain fatty aldehydes

-

Benzyl methyl amine

-

Dodecyl dimethyl amine

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are highly effective in degrading this compound through the generation of powerful oxidizing species, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals.[8][9] These radicals can attack the this compound molecule at multiple sites, including both the hydrophobic alkyl chain and the hydrophilic benzyl and ammonium moieties.[9][10]

Common AOPs for this compound degradation include:

-

Fenton and Photo-Fenton (H₂O₂/Fe²⁺): This process generates hydroxyl radicals that lead to the formation of intermediates like benzyl dimethyl amine and dodecane.[9][10]

-

UV/Chlorine: This combination leads to degradation through both direct UV photolysis and radical-mediated oxidation, with cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain being key mechanisms.[11][12]

-

Ozonation (O₃) and O₃/UV: These methods also rely on the generation of hydroxyl radicals to oxidize this compound.[13]

-

Persulfate (S₂O₈²⁻) activated by Fe⁰: This system generates both hydroxyl and sulfate radicals, leading to degradation pathways that include dealkylation, demethylation, hydroxylation, and cleavage of the benzyl C-N bond.[8]

Key Transformation Products from AOPs:

-

Benzyl dimethyl amine

-

Dodecane

-

Hydroxylated derivatives

-

Products of C-N bond cleavage

Photodegradation and Hydrolysis

Direct photodegradation of this compound by sunlight is not expected to be a significant degradation pathway as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[7] However, in the presence of a photosensitizer like acetone, it can undergo photodegradation with an estimated half-life of 7.1 days.[7]

This compound is generally stable to hydrolysis at neutral and acidic pH. The calculated half-lives for benzalkonium chloride were 150-183 days at pH 5 and pH 7, and 379 days at pH 9.[7] Forced degradation studies under strong acidic (1M HCl at 80°C for 2 hours) and basic (1M NaOH at 80°C for 2 hours) conditions have been performed to validate analytical methods, but these conditions do not represent typical environmental scenarios.[2][11]

Quantitative Data on Degradation

The efficiency and rate of this compound degradation are highly dependent on the specific conditions of the degradation process. The following tables summarize quantitative data from various studies.

Table 1: Biodegradation of Benzalkonium Chloride

| Microorganism/System | Initial Concentration | Degradation Time | Degradation Efficiency | Key Byproducts | Reference |

|---|---|---|---|---|---|

| Pseudomonas sp. | 100 mg/L | 150 h | >99% | Benzyl methyl amine, Dodecyl dimethyl amine | [4][5] |

| Pseudomonas sp. | 500 mg/L | - | Metabolized | Benzyldimethylamine (BDMA) | [4] |

| Activated Sludge | 5-20 mg/L | - | Complete degradation | - | [14] |

| Pseudomonas sp. BIOMIG1 | - | - | - | Benzyldimethylamine (BDMA) |[7] |

Table 2: Degradation of Benzalkonium Chloride by Advanced Oxidation Processes (AOPs)

| AOP Method | Initial Concentration | Treatment Time | Degradation Efficiency | Key Conditions | Reference |

|---|---|---|---|---|---|

| Fe⁰/Persulfate | - | 60 min | 91.7% | Fe⁰ dosage: 5.0 mM, [PS]:[BAC] = 10:1, pH 7.0 | [8] |

| UV/Chlorine | - | 12 min | 81.4% to 56.6% | Chlorine: 0-150 mg/L, pH 3.6-9.5 | [11][12] |

| Fenton (H₂O₂/Fe²⁺) | - | - | COD removal: 32% | Optimal molar ratio H₂O₂/Fe²⁺ = 10:1 | [9][10] |

| S₂O₈²⁻/Fe²⁺ | - | 60 min | 91.45% | [S₂O₈²⁻]/[Fe²⁺] = 1:2, pH 5.0 | |

Table 3: Hydrolytic Stability of Benzalkonium Chloride

| pH | Half-life (days) | Conditions | Reference |

|---|---|---|---|

| 5 | 150-183 | Aqueous solution | [7] |

| 7 | 150-183 | Aqueous solution | [7] |

| 9 | 379 | Aqueous solution |[7] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments for studying the degradation of this compound.

Analysis of this compound and its Degradation Products

The analysis of this compound and its degradation products is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.

Protocol: HPLC-MS/MS Analysis

-

Sample Preparation: Aqueous samples are often pre-concentrated and cleaned up using solid-phase extraction (SPE) with a weak cation-exchange cartridge.[9] The eluate is then filtered through a 0.22 µm filter before injection.[15]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) or a mixed-mode column like Primesep SB is commonly used.[6][16]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like ammonium formate or trifluoroacetic acid to improve peak shape and ionization, is employed.[6][16] A typical mobile phase could be a gradient of acetonitrile and 0.01% aqueous triethylamine (pH 2.5) in a 60:40 v/v ratio.[17][18]

-

Flow Rate: A flow rate of around 1.0 mL/min is typical.[17][18]

-

Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[17][18]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used to detect the cationic this compound and its degradation products.

-

Analysis: Tandem mass spectrometry (MS/MS) is used for the structural elucidation of degradation products by analyzing their fragmentation patterns.

-

Forced Degradation Studies

Forced degradation studies are conducted to understand the stability of this compound under stress conditions and to generate degradation products for analytical method development.

Protocol: Hydrolytic Degradation

-

Acid Hydrolysis: A solution of this compound (e.g., 50 µg/mL) is prepared in 1M HCl. The solution is then heated in a water bath at 80°C for 2 hours. After cooling, the solution is neutralized with 1M NaOH and diluted to the final concentration for analysis.[2][11]

-

Base Hydrolysis: A solution of this compound is prepared in 1M NaOH and subjected to the same heating and neutralization procedure as in acid hydrolysis.[2][11]

Biodegradation Studies

Protocol: Biodegradation by Pseudomonas sp.

-

Culture Preparation: A pure culture of a Pseudomonas species known to degrade benzalkonium compounds is grown in a suitable nutrient broth.

-

Degradation Assay: The bacterial cells are harvested, washed, and resuspended in a minimal salts medium.[6] this compound is added as the sole carbon source at a specific concentration (e.g., 100 mg/L).[4][5]

-

Incubation: The culture is incubated under aerobic conditions at a controlled temperature (e.g., 30°C) with shaking.

-

Sampling and Analysis: Aliquots of the culture are withdrawn at different time intervals. The cells are removed by centrifugation or filtration, and the supernatant is analyzed for the disappearance of the parent compound and the appearance of degradation products using HPLC-MS/MS.

Conclusion

The degradation of this compound in aqueous solutions is a complex process influenced by a variety of factors, including the presence of chemical oxidants, microbial activity, and exposure to advanced oxidation processes. Chemical degradation through bromination or chlorination leads to a series of halogenated intermediates. Biodegradation, primarily by Pseudomonas species, proceeds mainly through a dealkylation pathway, significantly reducing the toxicity of the compound. Advanced oxidation processes are highly effective in mineralizing this compound through the action of reactive radical species. In contrast, direct photodegradation and hydrolysis are not considered major degradation pathways under typical environmental conditions. This guide provides a foundational understanding of these processes, which is essential for professionals involved in drug development, environmental science, and water treatment.

References

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzalkonium Chloride | C22H40ClN | CID 3014024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficient degradation of benzalkonium chloride (BAC) by zero-valent iron activated persulfate: Kinetics, reaction mechanisms, theoretical calculations and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism and toxicity research of benzalkonium chloride oxidation in aqueous solution by H2O2/Fe(2+) process - PubMed [pubmed.ncbi.nlm.nih.gov]